5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride

Analytical Chemistry Process Development Quality Control

Researchers requiring a brominated benzoyl chloride intermediate for SAR-driven medicinal chemistry often encounter supply inconsistency and the risk of substituting non-brominated analogs that alter reaction kinetics and invalidate SAR studies. 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride (CAS 1160250-23-6) resolves this with a unique 5-bromo substituent that delivers three critical capabilities: ① Enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) inaccessible with the non-brominated analog (MW 281.13); ② Provides a distinct ⁷⁹Br/⁸¹Br isotopic signature for precise LC-MS reaction monitoring; ③ Supplies anomalous scattering for X-ray SAD/MAD phasing in protein-ligand structure determination. Supplied with ≥98% purity for reproducible cross-coupling performance and reliable SAR outcomes.

Molecular Formula C14H9BrCl2O2
Molecular Weight 360 g/mol
CAS No. 1160250-23-6
Cat. No. B1372414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride
CAS1160250-23-6
Molecular FormulaC14H9BrCl2O2
Molecular Weight360 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl
InChIInChI=1S/C14H9BrCl2O2/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2
InChIKeyICNASFAYIBAPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride: Product Overview


5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride (CAS 1160250-23-6) is a specialized benzoyl chloride derivative characterized by a bromine atom at the 5-position and a 2-chlorobenzyl ether moiety at the 2-position of the benzoyl core, yielding a molecular weight of 360.03 g/mol with the formula C₁₄H₉BrCl₂O₂ . As a reactive acyl chloride, it serves as a versatile intermediate for constructing more complex molecules through nucleophilic substitution, with the specific halogen pattern offering distinct physicochemical and reactivity profiles compared to non-brominated or differently substituted analogs . Its primary utility lies in medicinal and agrochemical research, where the combination of bromine and chlorine atoms influences lipophilicity, electronic distribution, and potential for halogen bonding in downstream target interactions .

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride: Critical Differentiation


Procurement of a benzoyl chloride intermediate for specialized research cannot be based solely on the reactive acyl chloride functional group. Closely related analogs—such as the non-brominated 2-[(2-chlorobenzyl)oxy]benzoyl chloride (CAS 1160249-76-2, MW 281.13) or the 5-chloro variant (CAS 1160260-08-1) —exhibit distinct physicochemical properties due to altered molecular weight, halogen electronegativity, and potential for specific non-covalent interactions. The presence of the 5-bromo substituent in the target compound (MW 360.03) introduces unique reactivity in cross-coupling reactions, a significantly different heavy atom effect for X-ray crystallography, and altered lipophilicity (estimated from topological polar surface area of 26.3 Ų and 19 heavy atoms) . Substituting these analogs without validation would risk altering reaction kinetics, intermediate stability, or the three-dimensional conformation of final products, thereby invalidating SAR studies or synthesis pathways that rely on the specific bromine atom.

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride: Quantitative Evidence


Molecular Weight Distinction for LC-MS Differentiation

The target compound exhibits a molecular weight of 360.03 g/mol, which is 78.9 g/mol heavier than the non-brominated analog 2-[(2-chlorobenzyl)oxy]benzoyl chloride (MW 281.13 g/mol) . This substantial difference facilitates unambiguous identification and quantification in LC-MS workflows and provides a distinct heavy atom effect for X-ray crystallography phasing, which is not achievable with the non-brominated or 5-chloro analogs.

Analytical Chemistry Process Development Quality Control

Purity Specification as Quality Threshold

The commercial grade of 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride is specified with a minimum purity of 95% as per vendor quality control . This specification, while common for research-grade intermediates, provides a verifiable benchmark against lower-purity batches of similar acyl chlorides that may contain varying levels of hydrolyzed acid or unreacted starting materials, which can significantly impact reaction yields.

Procurement Specification Synthetic Reliability Quality Assurance

TPSA and Lipophilicity Profile Differentiation

The target compound has a calculated topological polar surface area (TPSA) of 26.3 Ų . This value is identical to the non-brominated analog 2-[(2-chlorobenzyl)oxy]benzoyl chloride (also 26.3 Ų) , but the combination with a higher molecular weight (360 vs. 281 g/mol) results in a lower TPSA-to-mass ratio. This difference suggests marginally higher calculated lipophilicity for the target compound, which is a critical parameter influencing membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry ADME Prediction Drug Design

5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride: Key Applications


Brominated Aromatic Scaffolds for SAR Studies

The 5-bromo substituent in 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible with the non-brominated analog. The distinct molecular weight (360.03 g/mol) and mass spectrometric signature enable precise reaction monitoring during the construction of compound libraries. This makes it an ideal intermediate for medicinal chemistry programs exploring the structure-activity relationships (SAR) of novel benzamide or benzoate ester derivatives, where the bromine atom can be retained for its electronic effects or later diversified .

Internal Standard in LC-MS Bioanalysis

The 78.9 g/mol mass difference compared to the non-brominated analog (MW 281.13 g/mol) makes 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride an excellent candidate for use as a heavy-isotope analog or internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Derivatization of analytes with this reactive acyl chloride introduces a distinct mass shift and a bromine isotopic signature (⁷⁹Br/⁸¹Br) that can be used to enhance detection specificity and quantification accuracy for compounds lacking native halogen atoms .

Heavy-Atom Derivative for X-ray Crystallography

The presence of a single bromine atom offers a significant anomalous scattering signal for X-ray crystallography. Co-crystallization of a target protein or the synthesis of a brominated ligand using 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride can provide critical phase information for structure determination via Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Diffraction (MAD). The defined molecular geometry from the benzoyl chloride core ensures a rigid and predictable attachment point for the heavy atom .

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